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Compound of Interest

Compound Name: Atto 565 NHS ester

Cat. No.: B15136079

For researchers, scientists, and drug development professionals, the selection of an
appropriate Forster Resonance Energy Transfer (FRET) pair is paramount for the successful
investigation of molecular interactions. This guide provides a comprehensive evaluation of the
performance of Atto 565 NHS ester as a FRET donor, comparing it with other common
alternatives and offering detailed experimental protocols and supporting data.

Atto 565, a rhodamine-based fluorescent dye, is recognized for its strong absorption, high
fluorescence quantum yield, and excellent thermal and photostability, making it a compelling
candidate for single-molecule detection and high-resolution microscopy applications.[1] Its NHS
ester derivative allows for straightforward covalent labeling of primary amines on biomolecules
such as proteins and amine-modified oligonucleotides.

Quantitative Performance of Atto 565 in FRET Pairs

The efficiency of FRET is critically dependent on the spectral overlap between the donor's
emission and the acceptor's absorption, the quantum yield of the donor, and the distance
between the two fluorophores. A key parameter for any FRET pair is the Forster distance (Ro),
the distance at which FRET efficiency is 50%. Below is a table summarizing the calculated Ro
values for Atto 565 with a variety of common acceptor dyes.
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Acceptor Dye Férster Distance (Ro) in A
Atto 590 61
Atto 594 60
Atto 610 63
Atto 620 65
Atto 633 68
Atto 647 53
Atto 647N 68
Atto 655 64
Atto 680 58
Atto 700 56
Atto 725 52
Atto 740 51

Data sourced from ATTO-TEC GmbH. These values are calculated assuming a quantum yield
of 0.90 for Atto 565, a refractive index of 1.4, and an orientation factor (k2) of 2/3.

Comparison with Alternative FRET Donors

While direct head-to-head comparative studies under identical experimental conditions are
limited, the following table provides a summary of the key photophysical properties of Atto 565
alongside two other commonly used FRET donors, Cy3B and Alexa Fluor 555. Disclaimer: The
data presented below is compiled from various sources and may not represent a direct,
controlled comparison.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Property Atto 565 Cy3B Alexa Fluor 555
Excitation Max (nm) ~564 ~558 ~555
Emission Max (nm) ~590 ~572 ~565
Molar Extinction

o 120,000 130,000 150,000
Coefficient (M~cm™1)
Quantum Yield 0.90 0.67 0.10
Photostability High High High

Atto 565 exhibits a notably high quantum yield, which is a significant advantage for FRET
applications as it increases the potential for energy transfer. While Cy3B is also a very bright
and photostable dye, its quantum yield is lower than that of Atto 565.[2] Alexa Fluor 555 is
another popular choice, though its quantum yield is considerably lower than both Atto 565 and
Cy3B.

Experimental Protocols
Protein Labeling with Atto 565 NHS Ester

This protocol outlines the general steps for labeling a protein with Atto 565 NHS ester.
Optimization may be required for specific proteins.

Materials:

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

Atto 565 NHS ester

Anhydrous, amine-free DMSO

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6271140/
https://www.benchchem.com/product/b15136079?utm_src=pdf-body
https://www.benchchem.com/product/b15136079?utm_src=pdf-body
https://www.benchchem.com/product/b15136079?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-5
mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine).

o Prepare Dye Stock Solution: Immediately before use, dissolve the Atto 565 NHS ester in
DMSO to a concentration of 1-10 mg/mL.

» Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the protein
solution while gently vortexing. The optimal dye-to-protein ratio should be determined
empirically.

 Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from
light.

 Purification: Remove the unreacted dye from the labeled protein using a size-exclusion
chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS). The first
colored fraction to elute will be the labeled protein.

o Determination of Labeling Degree: Calculate the degree of labeling (DOL) by measuring the
absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for Atto 565). The
following formula can be used:

DOL = (Aseas x €_protein) / [(Az2so - Asea x CF2s0) X €_dye]
Where:
o Asea and Azso are the absorbances at 564 nm and 280 nm, respectively.

o ¢_protein and €_dye are the molar extinction coefficients of the protein and the dye,
respectively.

o CFzso is the correction factor for the dye's absorbance at 280 nm (for Atto 565, this is
approximately 0.12).

FRET Measurement via Sensitized Emission

This protocol describes a common method for measuring FRET efficiency by detecting the
sensitized emission of the acceptor fluorophore after exciting the donor.
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Instrumentation:

o Afluorescence microscope equipped with appropriate filter sets for the donor and acceptor,
and a FRET filter set (donor excitation, acceptor emission).

e A sensitive camera (e.g., EMCCD or sCMOS).
Procedure:
o Sample Preparation: Prepare samples containing:
o Donor-only labeled molecules.
o Acceptor-only labeled molecules.
o Dual-labeled (FRET) molecules.
e Image Acquisition: For each sample, acquire three images:

o Donor Image: Excite with the donor excitation wavelength and detect with the donor
emission filter.

o Acceptor Image: Excite with the acceptor excitation wavelength and detect with the
acceptor emission filter.

o FRET Image: Excite with the donor excitation wavelength and detect with the acceptor
emission filter.

e Correction for Crosstalk:

o Donor Bleed-through: Use the donor-only sample to determine the percentage of donor
emission that is detected in the FRET channel.

o Acceptor Direct Excitation: Use the acceptor-only sample to determine the amount of
acceptor emission resulting from direct excitation by the donor excitation wavelength.

o FRET Efficiency Calculation: After correcting the FRET image for donor bleed-through and
acceptor direct excitation, the FRET efficiency (E) can be calculated using various
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established formulas. A common approach is the ratiometric method, where the corrected
FRET intensity is normalized to the donor or acceptor intensity.

Visualizing the Process

To better understand the underlying principles and workflows, the following diagrams have
been generated.

Acceptor Fluorophore
Donor Fluorophore

Fluorescence FRET (non-radiative) Fluorescence (hv
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Click to download full resolution via product page

A diagram illustrating the FRET process.
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A general workflow for a FRET experiment.

Conclusion

Atto 565 NHS ester presents itself as a high-performance FRET donor, primarily due to its
exceptional quantum yield and photostability. The availability of a wide range of suitable
acceptor dyes with calculated Forster distances allows for flexibility in experimental design.
While direct, comprehensive comparative data against other popular donors is not readily
available in a single study, the individual photophysical properties of Atto 565 suggest it is a
strong contender for demanding FRET applications, particularly in single-molecule studies
where brightness and stability are paramount. The provided protocols offer a solid foundation
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for researchers to incorporate Atto 565 into their FRET-based investigations of molecular
interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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